molecular formula C16H19NO3 B3035845 2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopropanecarboxylate CAS No. 338750-53-1

2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopropanecarboxylate

Cat. No. B3035845
CAS RN: 338750-53-1
M. Wt: 273.33 g/mol
InChI Key: DVLOQTNBZPQACS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent functional groups. Unfortunately, without specific data or a provided molecular structure, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amino group might participate in condensation reactions, while the ester group might undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, it might exhibit certain solubility characteristics based on its functional groups .

Scientific Research Applications

1. Affinity Purification Techniques and Antibody Generation

A study by Pirrung, Dunlap, and Trinks (1989) discusses the synthesis of 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of 2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopropanecarboxylate. This compound is used in affinity purification techniques and in the generation of antibodies. The synthesis involves cycloalkylation of dimethyl malonate with epichlorohydrin and subsequent Hofmann rearrangement (Pirrung, Dunlap, & Trinks, 1989).

2. Synthesis of 2-Cyanopyrrolidines

Grygorenko et al. (2007) researched the reaction of 2-methyl-2-((1-phenylethyl)amino)propanenitrile with various γ-halocarbonyl compounds. Their study is relevant to the synthesis of 2-cyanopyrrolidines, a chemical process in which cyclopropyl ketones react to give these compounds, showing the utility of 2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopanecarboxylate in complex organic synthesis (Grygorenko et al., 2007).

3. Synthesis of Amino Acid Derivatives

Bonnaud et al. (1987) synthesized a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, evaluating their potential as antidepressants. This study demonstrates the chemical versatility and potential pharmaceutical applications of derivatives similar to 2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopanecarboxylate (Bonnaud et al., 1987).

4. Application in Polymer Chemistry

Pang, Ritter, and Tabatabai (2003) used Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate in polymer chemistry. This compound was oligomerized using horseradish peroxidase as a catalyst. The study underscores the role of cyclopropanecarboxylate derivatives in the development of new materials through polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety information .

properties

IUPAC Name

[2-(cyclopropanecarbonylamino)-2-phenylethyl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15(12-6-7-12)17-14(11-4-2-1-3-5-11)10-20-16(19)13-8-9-13/h1-5,12-14H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLOQTNBZPQACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(COC(=O)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158710
Record name 2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopropanecarboxylate

CAS RN

338750-53-1
Record name 2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338750-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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